molecular formula C5H8N4O2 B073592 methyl 3,5-diamino-1H-pyrazole-4-carboxylate CAS No. 1572-13-0

methyl 3,5-diamino-1H-pyrazole-4-carboxylate

Cat. No. B073592
CAS RN: 1572-13-0
M. Wt: 156.14 g/mol
InChI Key: DBRGFYZSJHOBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to methyl 3,5-diamino-1H-pyrazole-4-carboxylate involves multiple steps, including the conversion of 1H-pyrazole-3-carboxylic acid through reactions with binucleophiles, leading to the formation of carboxamides and carboxylates in good yields. These reactions are facilitated by the presence of catalytic amounts of pyridine in benzene, with the structures confirmed through spectroscopic data and elemental analyses (Yıldırım, Kandemirli, & Akçamur, 2005).

Molecular Structure Analysis

The molecular structures of related compounds are determined using spectroscopic techniques such as NMR, IR, and elemental analysis, which provide insights into the chemical composition and configuration of these molecules. Such detailed analysis aids in understanding the molecular framework and reactivity patterns of these compounds (Yıldırım, Kandemirli, & Demir, 2005).

Chemical Reactions and Properties

Reactions involving 1H-pyrazole-3-carboxylic acid derivatives, such as those leading to the formation of pyrazolo[1,5-a]-pyrimidine derivatives, showcase the reactivity of these compounds towards various nucleophiles and their potential for creating a wide range of chemical structures. This chemical versatility is crucial for synthesizing compounds with desired physical and chemical properties for specific applications (Hafez et al., 2013).

Physical Properties Analysis

The study of physical properties, including thermal and luminescence characteristics, of compounds derived from 1H-pyrazole-4-carboxylate, provides valuable information on their stability and potential applications in materials science. These properties are influenced by the molecular structure and the nature of substituents on the pyrazole ring (Cheng et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties of methyl 3,5-diamino-1H-pyrazole-4-carboxylate and its derivatives involves exploring their reactivity towards different chemical reagents, the mechanism of reactions, and the formation of diverse chemical structures. These studies help in identifying the functional capabilities of these compounds and their potential uses in chemical synthesis and biological applications (Karrouchi et al., 2020).

Scientific Research Applications

  • Functionalization Reactions of Pyrazole Derivatives : A study by Yıldırım, Kandemirli, and Demir (2005) explores the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. The paper reports the formation of various pyrazole derivatives and examines the mechanism of these reactions theoretically, indicating the potential of these compounds in synthetic organic chemistry (Yıldırım, Kandemirli & Demir, 2005).

  • Experimental and Theoretical Studies on Pyrazole-4-carboxylic Acid Derivatives : Viveka et al. (2016) conducted experimental and theoretical investigations on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, an important pyrazole-4-carboxylic acid derivative. They studied its structure using various spectroscopic and X-ray diffraction techniques and performed density functional theory calculations, highlighting its potential in various chemical and biological applications (Viveka et al., 2016).

  • Synthesis of Pyrimido-pyrazolo-pyrimidines : Elnagdi, Sallam, and Ilias (1975) synthesized derivatives of pyrimido[1,2:2',3']pyrazolo[1,5-a]pyrimidines by reacting 3,5-Diamino-4-phenylazo-pyrazoles with acetylacetone and ethyl acetoacetate. This study is significant for the development of novel ring systems and potential pharmaceuticals (Elnagdi, Sallam & Ilias, 1975).

  • Quantum-Chemical Calculations on Pyrazole-3-carboxamide and -3-carboxylate Derivatives : Yıldırım, Kandemirli, and Akçamur (2005) performed quantum-chemical calculations on some 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. This research provides insight into the reaction mechanisms and structural properties of these compounds, which is crucial for their application in medicinal chemistry and material science (Yıldırım, Kandemirli & Akçamur, 2005).

properties

IUPAC Name

methyl 3,5-diamino-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRGFYZSJHOBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201197488
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3,5-diamino-1H-pyrazole-4-carboxylate

CAS RN

1572-13-0
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1572-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201197488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
Reactant of Route 2
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
Reactant of Route 4
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
Reactant of Route 5
methyl 3,5-diamino-1H-pyrazole-4-carboxylate
Reactant of Route 6
methyl 3,5-diamino-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.